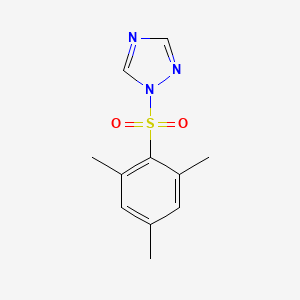
1-(Mesitylsulfonyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole involves several chemical strategies, highlighting the versatility of triazole chemistry. Methods like the one-pot synthesis from aromatic and aliphatic halides without isolating unstable organic azide intermediates demonstrate the efficiency of producing 1,4-disubstituted 1,2,3-triazoles in excellent yields (Feldman et al., 2004). Additionally, metal-free synthesis approaches for functional 1-substituted-1,2,3-triazoles from organic azides showcase the advancements in click chemistry, offering scalable protocols under mild conditions (Giel et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole has been elucidated using techniques such as X-ray crystallography, providing detailed insights into its geometric parameters. For instance, studies have shown specific bond lengths and angles, contributing to a deeper understanding of its three-dimensional arrangement and potential for intermolecular interactions (Chiang & Lu, 1977).
Chemical Reactions and Properties
Triazoles, including 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, participate in various chemical reactions, reflecting their reactivity and functional utility. For example, the reaction with sodium dichloroisocyanurate leads to novel compounds like 1,1'-azobis-1,2,3-triazole, indicating the potential for generating high-nitrogen compounds with unique structural and photochromic properties (Li et al., 2010). Furthermore, transannulation reactions with heterocumulenes demonstrate the ability to convert triazoles into other heterocycles, showcasing the synthetic versatility of triazole derivatives (Chuprakov et al., 2013).
Physical Properties Analysis
The physical properties of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, such as melting points and solubility, are influenced by its molecular structure. Optimization studies of its synthesis have provided valuable data on these properties, facilitating the purification and application of this compound in various contexts (Jian, 2009).
Chemical Properties Analysis
1-(Mesitylsulfonyl)-1H-1,2,4-triazole exhibits a range of chemical properties, including its role as an effective solvent for proton-conducting electrolytes, indicating its electrochemical stability and potential in fuel cell applications (Li et al., 2005). Its chemical stability and reactivity towards various reagents underscore its utility in synthetic chemistry and materials science.
Applications De Recherche Scientifique
Crystal Structure and Herbicidal Use
The compound 1-(Mesitylsulfonyl)-1H-1,2,4-triazole and its derivatives, such as the one examined in the crystal structure of cafenstrole (a triazole herbicide), exhibit significant herbicidal properties. Cafenstrole, characterized by its dihedral angle and one-dimensional chains formed via hydrogen bonds and weak interactions, demonstrates the structural basis for its activity (Kang, Kim, Park, & Kim, 2015).
Broad Biological Activities
Triazoles, including 1-(Mesitylsulfonyl)-1H-1,2,4-triazole, are highlighted for their vast biological activities, ranging from anti-inflammatory to antimicrobial, and even potential antitumoral effects. Their structural versatility allows for varied biological functions, demonstrating the interest in synthesizing and evaluating new triazole derivatives for therapeutic applications (Ferreira et al., 2013).
Enhancement of Proton Conduction
1-(Mesitylsulfonyl)-1H-1,2,4-triazole has been identified as an effective solvent for proton-conducting electrolytes, showing potential for use in fuel cells. The stability and electrochemical properties of triazole-containing polymer electrolyte membranes (PEMs) underpin their applicability in enhancing proton conduction, indicating a pathway for energy-efficient fuel cell technologies (Li et al., 2005).
Antimicrobial Agents
The antimicrobial potential of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole derivatives against a range of pathogens suggests their utility in combating infections. Studies have explored the synthesis and biological evaluation of these compounds, revealing significant antimicrobial activities which pave the way for developing new therapeutic agents (Kaplancikli et al., 2008).
Supramolecular and Coordination Chemistry
The unique properties of 1,2,3-triazoles, closely related to 1-(Mesitylsulfonyl)-1H-1,2,4-triazoles, facilitate diverse supramolecular interactions. Their ability to form complex structures with metals and other molecules highlights their significance in supramolecular chemistry, offering applications in anion recognition, catalysis, and material science (Schulze & Schubert, 2014).
Corrosion Inhibition
Research into the corrosion inhibition properties of triazoles, including 1H-1,2,4-triazole, demonstrates their effectiveness in protecting metals like copper in chloride solutions. This application is crucial for industries concerned with metal preservation and corrosion control, indicating the chemical's utility beyond pharmaceuticals and agrochemicals (Ofoegbu et al., 2017).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “1-(Mesitylsulfonyl)-1H-1,2,4-triazole”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical database for more information.
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYPZJMRHXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202583 | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-1H-1,2,4-triazole | |
CAS RN |
54230-59-0 | |
| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54230-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesityl 1,2,4-triazole-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




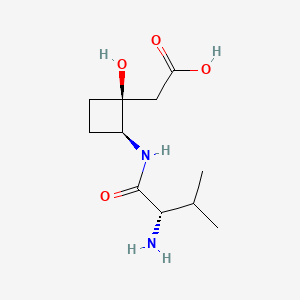
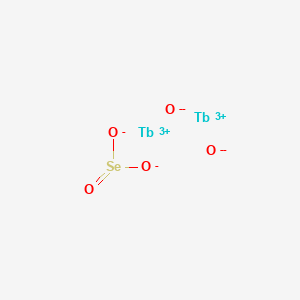
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
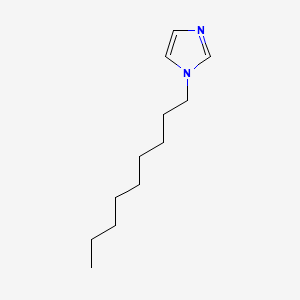

![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)
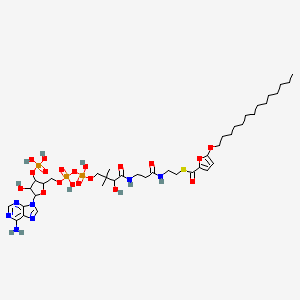
![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
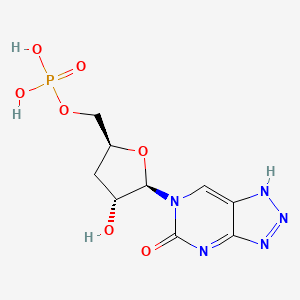
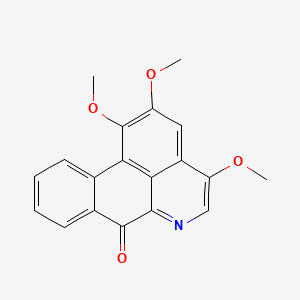

![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
